molecular formula C12H15FN2O B6332258 1-(3-Fluorobenzoyl)-2-methylpiperazine CAS No. 1240565-62-1

1-(3-Fluorobenzoyl)-2-methylpiperazine

Cat. No.: B6332258
CAS No.: 1240565-62-1
M. Wt: 222.26 g/mol
InChI Key: UKGMMXAUFFYOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorobenzoyl)-2-methylpiperazine is a useful research compound. Its molecular formula is C12H15FN2O and its molecular weight is 222.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Fluorobenzoyl)-2-methylpiperazine is 222.11684127 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Fluorobenzoyl)-2-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorobenzoyl)-2-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluorophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-9-8-14-5-6-15(9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGMMXAUFFYOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Piperazine Scaffold: a Privileged Structure in Drug Discovery

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the development of new drugs. caymanchem.comnih.gov Its prevalence in a wide array of approved pharmaceuticals underscores its status as a "privileged scaffold." caymanchem.com This is attributed to several key characteristics that make it highly advantageous for drug design.

The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate the molecule's physicochemical properties, such as solubility and lipophilicity. This versatility enables medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, which is a critical aspect of drug development. nih.gov

Furthermore, the piperazine moiety can adopt different conformations, such as chair and boat forms, which can influence how the molecule interacts with its biological target. google.com This conformational flexibility, combined with its ability to serve as a linker between different pharmacophoric groups, makes piperazine a highly adaptable building block in the construction of complex and targeted therapeutic agents. caymanchem.comnih.gov The piperazine nucleus is a key component in drugs with a wide range of applications, including anticancer, antidepressant, and antipsychotic agents. nih.gov

The Strategic Incorporation of Fluorine in Drug Design

The introduction of fluorine atoms into drug candidates is a widely used and highly effective strategy in modern medicinal chemistry. The unique properties of fluorine, such as its small size and high electronegativity, can significantly enhance the therapeutic profile of a molecule. googleapis.com

One of the primary benefits of fluorination is the improvement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. sigmaaldrich.com By strategically placing a fluorine atom at a metabolically vulnerable position in a molecule, chemists can block metabolic breakdown, thereby increasing the drug's half-life and bioavailability.

Moreover, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its acidity (pKa) and how it binds to its target protein. googleapis.com This can lead to increased potency and selectivity. The substitution of hydrogen with fluorine can also impact the conformation of a molecule, which can be crucial for optimal interaction with a biological receptor. googleapis.com The use of fluorine is so significant that a substantial number of small-molecule drugs approved by the FDA contain this element. sigmaaldrich.com

The Rationale for Investigating Benzoyl Piperazine Derivatives

De Novo Synthesis Strategies for the Piperazine Core with Fluorobenzoyl Substitution

The formation of the 1-(3-fluorobenzoyl)-2-methylpiperazine scaffold relies on the initial synthesis of the 2-methylpiperazine (B152721) core, followed by the introduction of the 3-fluorobenzoyl group. The stereochemistry of the 2-methylpiperazine can be controlled during its synthesis, leading to enantiomerically enriched final products.

Approaches to 2-Methylpiperazine Precursors

The synthesis of 2-methylpiperazine can be achieved through various routes, often starting from readily available precursors. One common method involves the cyclocondensation of ethylene (B1197577) diamine and propylene (B89431) glycol over a promoted copper catalyst. scienceopen.com Another approach is the hydrogenation of 1-benzyl-3-methylpiperazine (B130311) in the presence of a palladium on carbon (Pd/C) catalyst, which quantitatively yields 2-methylpiperazine. chemicalbook.com

Chiral 2-methylpiperazine, a crucial precursor for stereoselective synthesis, can be prepared through several methods, including the resolution of racemic mixtures with a chiral resolving agent, synthesis from a chiral pool of starting materials, or the asymmetric creation of the chiral center. researchgate.net For instance, enantiopure 2,6-methylated piperazines have been synthesized using either a Mitsunobu cyclization strategy or an enantiospecific triflate alkylation as the key bond-forming step, allowing for precise control over the absolute stereochemistry. researchgate.net

A variety of synthetic routes to the piperazine core have been developed, highlighting the versatility of this heterocyclic scaffold. These include palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols. organic-chemistry.org

Acylation Procedures for 1-(3-Fluorobenzoyl) Moiety Introduction

The introduction of the 3-fluorobenzoyl group onto the 2-methylpiperazine core is typically achieved through an acylation reaction. This involves reacting 2-methylpiperazine with a suitable 3-fluorobenzoylating agent, such as 3-fluorobenzoyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

In a general procedure for the acylation of piperazines, the piperazine derivative is dissolved in a solvent like dichloromethane, and a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is added. nih.gov The acyl chloride, in this case, 3-fluorobenzoyl chloride, is then added dropwise to the mixture. The reaction is typically stirred at room temperature to afford the desired N-acylated product. nih.gov Alternatively, carboxylic acids can be coupled with piperazines using activating agents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). nih.gov

The regioselectivity of the acylation is an important consideration. In an unsubstituted piperazine, acylation can occur at either nitrogen. However, with a substituent at the 2-position like a methyl group, the steric hindrance can influence the site of acylation, although mono-acylation is typically achievable under controlled conditions. For unsymmetrically substituted piperazines, such as 2-methylpiperazine, the two nitrogen atoms are inequivalent, potentially leading to a mixture of regioisomers. However, the less sterically hindered nitrogen is generally more reactive towards acylation.

Stereoselective Synthesis of 2-Substituted Piperazine Derivatives

The synthesis of enantiomerically pure 2-substituted piperazines is of significant interest as the stereochemistry often plays a crucial role in the biological activity of the final compound. ingentaconnect.com Many approaches to stereoselective synthesis rely on starting from chiral precursors, such as natural amino acids. ingentaconnect.com

One notable strategy involves the asymmetric lithiation-trapping of N-Boc protected piperazines. nih.govmdpi.com This method utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in combination with an organolithium base to deprotonate the piperazine ring enantioselectively at a position adjacent to the nitrogen. The resulting lithiated intermediate can then be trapped with an electrophile to introduce a substituent at the 2-position with high stereocontrol. nih.govmdpi.com The enantioselectivity of this process can be influenced by the nature of the distal N-substituent and the electrophile used. nih.gov

Another powerful approach is the one-pot, three-component ring-opening cyclization of N-activated aziridines with anilines and propargyl carbonates, which has been shown to produce highly substituted piperazines with excellent stereoselectivity (de, ee >99%). nih.gov

Derivatization and Functionalization of the Piperazine Ring

Once the 1-(3-fluorobenzoyl)-2-methylpiperazine core is synthesized, further modifications can be made to both the piperazine ring and the fluorobenzoyl moiety to explore the structure-activity relationship of the resulting analogues.

Diversification at the N4-Position of the Piperazine Ring

The secondary amine at the N4-position of the 1-(3-fluorobenzoyl)-2-methylpiperazine ring provides a convenient handle for further diversification. This nitrogen can undergo a variety of chemical transformations, including alkylation, arylation, and acylation, to introduce a wide range of substituents.

For instance, N-alkylation can be achieved by reacting the piperazine with an alkyl halide in the presence of a base. The synthesis of various N-arylpiperazines has also been well-documented, often involving palladium-catalyzed amination reactions. organic-chemistry.org Furthermore, the N4-position can be acylated with different acyl chlorides or carboxylic acids to introduce a second amide functionality. nih.gov This allows for the synthesis of a diverse library of compounds with varying electronic and steric properties at the N4-position.

The table below illustrates some examples of N4-derivatization reactions on a piperazine core, which are applicable to 1-(3-fluorobenzoyl)-2-methylpiperazine.

Reagent/Reaction TypeResulting N4-SubstituentReference
Alkyl Halide (e.g., CH3I)Methyl google.com
Reductive AminationSubstituted Alkyl organic-chemistry.org
Aryl Halide (Pd-catalyzed)Aryl organic-chemistry.org
Acyl ChlorideAcyl nih.gov

Modifications on the Fluorobenzoyl Group

The fluorobenzoyl moiety also offers opportunities for chemical modification, although this can be more challenging than derivatization at the piperazine nitrogen. The fluorine atom and the aromatic ring can be subjected to various transformations.

Nucleophilic aromatic substitution (SNAr) could potentially replace the fluorine atom with other nucleophiles, although this typically requires harsh conditions or the presence of additional activating groups on the aromatic ring. More commonly, the aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. However, the regioselectivity of these reactions would be influenced by the existing fluorine and acylpiperazine substituents.

Another strategy involves the modification of the carbonyl group of the benzoyl moiety. For example, reduction of the amide carbonyl is a possibility, though it often requires strong reducing agents like lithium aluminum hydride and may affect other functional groups in the molecule.

Recent advances in C-H functionalization offer promising avenues for the direct modification of the benzoyl ring. mdpi.comnsf.gov These methods could potentially allow for the introduction of various functional groups at specific positions on the aromatic ring under milder conditions.

Advanced Synthetic Techniques for Analog Libraries (e.g., Click Chemistry Approaches)

The generation of compound libraries containing analogs of 1-(3-fluorobenzoyl)-2-methylpiperazine is a key strategy in medicinal chemistry for the exploration of structure-activity relationships (SAR). Advanced synthetic methodologies, such as parallel synthesis and click chemistry, are instrumental in the efficient construction of these libraries. These techniques allow for the systematic variation of different parts of the molecular scaffold, leading to a diverse set of compounds for biological screening.

Parallel Synthesis of N-Acylpiperazine Libraries

Parallel synthesis is a powerful technique for rapidly generating a library of discrete compounds. researchgate.net In the context of 1-(3-fluorobenzoyl)-2-methylpiperazine analogs, this typically involves the reaction of a common piperazine core with a diverse set of building blocks in a spatially separated manner, often using multi-well plates. researchgate.net For instance, a library can be constructed by acylating various substituted piperazines with a range of acyl chlorides or carboxylic acids.

A representative approach to a library of N-aroyl-2-methylpiperazine analogs, including those with a fluorobenzoyl moiety, can be achieved through solution-phase parallel synthesis. This method offers advantages in terms of reaction monitoring and purification compared to solid-phase techniques. The general synthetic scheme involves the coupling of 2-methylpiperazine with a variety of substituted benzoic acids. The use of automated liquid handlers and purification systems can significantly accelerate this process. nih.gov

The synthesis of a focused library of N-benzoyl-2-methylpiperazine analogs can be accomplished by reacting 2-methylpiperazine with a diverse set of benzoyl chlorides. The reactions are typically carried out in an inert solvent such as dichloromethane, with a base like triethylamine to scavenge the HCl byproduct. The progress of each reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, a straightforward work-up followed by purification, often by automated flash chromatography, yields the desired products.

Representative Data for a Parallel Synthesis Library of N-Benzoyl-2-methylpiperazine Analogs

The following table illustrates a representative set of analogs that could be synthesized using parallel synthesis, with hypothetical but realistic yields based on typical acylation reactions of this nature. This demonstrates the chemical space that can be rapidly explored around the 1-(3-fluorobenzoyl)-2-methylpiperazine core.

Compound IDSubstituent (R) on Benzoyl MoietyPiperazine CoreHypothetical Yield (%)
13-Fluoro2-Methylpiperazine85
24-Fluoro2-Methylpiperazine88
32-Fluoro2-Methylpiperazine82
43-Chloro2-Methylpiperazine90
54-Chloro2-Methylpiperazine92
63-Bromo2-Methylpiperazine89
74-Bromo2-Methylpiperazine91
83-Methyl2-Methylpiperazine87
94-Methyl2-Methylpiperazine89
103-Methoxy2-Methylpiperazine84
114-Methoxy2-Methylpiperazine86
123-Nitro2-Methylpiperazine78
134-Nitro2-Methylpiperazine80

Click Chemistry Approaches to Piperazine-Based Libraries

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and highly efficient method for the synthesis of complex molecular architectures from simple building blocks. mdpi.com This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the construction of compound libraries.

In the context of producing analogs of 1-(3-fluorobenzoyl)-2-methylpiperazine, click chemistry can be employed to introduce a triazole ring as a bioisosteric replacement for the amide bond or to append diverse functionalities to the piperazine scaffold. For example, a library could be generated by reacting a piperazine core bearing an alkyne functionality with a variety of organic azides.

A general strategy would involve the initial synthesis of an alkyne-functionalized benzoylpiperazine intermediate. This could be achieved by reacting 2-methylpiperazine with a benzoyl chloride that has an alkyne group at a suitable position. This intermediate can then be subjected to a CuAAC reaction with a library of azide (B81097) building blocks. The reactions are typically catalyzed by a copper(I) source, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

Illustrative Click Chemistry Library Synthesis

The table below outlines a representative library of triazole-containing piperazine analogs that could be synthesized via a click chemistry approach, showcasing the diversity that can be achieved.

Compound IDAlkyne-Functionalized Piperazine CoreAzide Building Block (R-N₃)Hypothetical Yield (%)
141-(3-Ethynylbenzoyl)-2-methylpiperazineBenzyl (B1604629) azide95
151-(3-Ethynylbenzoyl)-2-methylpiperazinePhenyl azide93
161-(3-Ethynylbenzoyl)-2-methylpiperazine4-Fluorobenzyl azide94
171-(3-Ethynylbenzoyl)-2-methylpiperazine4-Chlorobenzyl azide96
181-(3-Ethynylbenzoyl)-2-methylpiperazine4-Methoxybenzyl azide92
191-(4-(Prop-2-yn-1-yloxy)benzoyl)-2-methylpiperazineBenzyl azide91
201-(4-(Prop-2-yn-1-yloxy)benzoyl)-2-methylpiperazinePhenyl azide90
211-(4-(Prop-2-yn-1-yloxy)benzoyl)-2-methylpiperazine4-Fluorobenzyl azide92

These advanced synthetic techniques provide a platform for the rapid and efficient generation of diverse libraries of 1-(3-fluorobenzoyl)-2-methylpiperazine analogs. The ability to systematically modify the structure and explore a wide chemical space is invaluable for the discovery of new chemical entities with desired biological activities. The high-throughput nature of these methods, coupled with modern purification and analytical techniques, has significantly accelerated the pace of drug discovery and development. nih.gov

Elucidating the Role of the 3-Fluoro Substitution on Benzoyl Moiety in Biological Activity

The introduction of a fluorine atom onto a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. In the context of 1-(3-fluorobenzoyl)-2-methylpiperazine analogues, the 3-fluoro substituent on the benzoyl moiety plays a significant role in influencing the molecule's interactions with biological targets.

The fluorine atom's high electronegativity can alter the electron distribution of the benzoyl ring, impacting its ability to participate in various non-covalent interactions such as hydrogen bonds and π-π stacking. researchgate.net Specifically, the fluoro group can act as a hydrogen bond acceptor, potentially forming interactions with amino acid residues in a protein's binding pocket. researchgate.net This can lead to enhanced binding affinity and potency.

Studies on related compounds, such as N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, have demonstrated the importance of the 3-fluoro substitution for potent and selective inhibition of enzymes like monoamine oxidase B (MAO-B). kist.re.krnih.govresearchgate.net In these instances, the 3-fluoro substitution was found to be favorable for activity. While direct SAR data for 1-(3-fluorobenzoyl)-2-methylpiperazine is limited, the principles observed in analogous series suggest that the position and electronic nature of the fluorine atom are critical. For example, in a series of fluorinated piperazine-based amino acid derivatives, the presence and position of the fluorine atom were key determinants of their antiplasmodial activity. thesciencein.org

The metabolic stability of the molecule can also be enhanced by the presence of a fluorine atom. The carbon-fluorine bond is strong and not easily metabolized, which can prevent oxidative degradation of the benzoyl ring, leading to a longer duration of action.

Impact of the 2-Methyl Stereochemistry on Receptor Interactions and Selectivity

The presence of a methyl group at the 2-position of the piperazine ring introduces a chiral center, resulting in two stereoisomers: (R)-1-(3-fluorobenzoyl)-2-methylpiperazine and (S)-1-(3-fluorobenzoyl)-2-methylpiperazine. This stereochemistry is a critical determinant of the molecule's three-dimensional shape and, consequently, its interaction with chiral biological targets such as receptors and enzymes.

The differential binding of stereoisomers to receptors is a well-documented phenomenon. For instance, studies on chiral methyl-substituted arylpiperazinium compounds have shown that stereoisomers exhibit distinct selectivity for different receptor subtypes. While not involving a 3-fluorobenzoyl group, these studies highlight the principle that the spatial arrangement of the methyl group can profoundly influence receptor recognition and functional activity.

The orientation of the 2-methyl group (axial or equatorial in the piperazine chair conformation) can either facilitate or hinder the optimal binding of the pharmacophore to its target. One stereoisomer may fit snugly into a hydrophobic pocket within the receptor, while the other may experience steric clashes, leading to reduced affinity. This difference in binding can translate to variations in potency and selectivity between the two enantiomers. For example, in a series of diketopiperazine analogs, the presence and location of a benzyl ring, a bulkier group than methyl, was shown to be critical for binding affinity to opioid receptors. nih.gov

Conformational Preferences and Their Influence on SAR

The piperazine ring typically adopts a chair conformation to minimize steric strain. The 2-methyl group will preferentially occupy an equatorial position to reduce unfavorable 1,3-diaxial interactions. However, the energetic barrier for ring inversion is relatively low, and different conformers can exist in solution.

A significant conformational feature of N-benzoylpiperazines is the restricted rotation around the N-C(O) amide bond due to its partial double-bond character. This leads to the existence of two rotamers, often referred to as cis and trans, which can interconvert. The energy barrier for this rotation can be substantial, potentially allowing for the isolation of individual rotamers at low temperatures. The specific conformation of the benzoyl group relative to the piperazine ring will dictate the spatial orientation of the 3-fluoro-substituted phenyl ring, which is crucial for its interaction with a receptor binding site.

Conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes has shown that the trans conformer (where the carbonyl oxygen is oriented away from the fluorine) is generally more stable. rsc.org This preference can influence the predominant conformation of the entire 1-(3-fluorobenzoyl)-2-methylpiperazine molecule and thus its biological activity.

SAR Studies for Specific Pharmacological Activities (e.g., Receptor Affinity, Enzyme Inhibition)

While specific SAR data for 1-(3-fluorobenzoyl)-2-methylpiperazine across a wide range of targets is not extensively published in a single source, we can infer potential activities and SAR trends from studies on related piperazine-containing compounds. Arylpiperazines are a well-known class of compounds with affinity for various receptors, including serotonin (B10506), dopamine (B1211576), and adrenergic receptors, as well as enzymes like MAO.

Receptor Affinity: In many arylpiperazine series, the nature of the substituent on the phenyl ring significantly impacts receptor affinity and selectivity. For instance, in a study of novel arylpiperazine derivatives of phenytoin, compounds with a 2-alkoxyphenylpiperazine moiety showed high affinity for α1-adrenoceptors. nih.gov The exchange of this group with others like 2-furoyl or 2-pyridyl drastically reduced affinity, highlighting the sensitivity of the receptor to the substitution pattern. nih.gov

The following table illustrates hypothetical SAR for receptor binding based on general principles observed in related compound series.

Analogue Modification Predicted Receptor Affinity Rationale
1 1-(Benzoyl)-2-methylpiperazineModerateUnsubstituted ring may lack specific favorable interactions.
2 1-(3-Fluorobenzoyl)-2-methylpiperazinePotentially HighThe 3-fluoro group can act as a hydrogen bond acceptor and enhance metabolic stability. researchgate.net
3 1-(4-Fluorobenzoyl)-2-methylpiperazinePotentially HighThe para-fluoro group exerts a strong electron-withdrawing effect, which can modulate protein interactions.
4 1-(3-Chlorobenzoyl)-2-methylpiperazinePotentially HighA chloro group at the 3-position can also participate in halogen bonding and alter electronic properties.
5 1-(3-Fluorobenzoyl)piperazineLower or Different SelectivityThe absence of the 2-methyl group removes a key stereochemical feature and a potential hydrophobic interaction point.

Enzyme Inhibition: The 1-(3-fluorobenzoyl) moiety is present in known enzyme inhibitors. For example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide is a potent and selective inhibitor of MAO-B. kist.re.krnih.govresearchgate.net The SAR from this series of compounds can provide valuable insights.

Below is a data table of MAO-B inhibitory activity for a series of N-(1-benzoyl-1H-indol-5-yl)pyrazine-2-carboxamides, which highlights the effect of substitution on the benzoyl ring.

Compound Benzoyl Substitution MAO-B IC50 (µM)
4a 2-Fluoro> 100
4b 3-Fluoro1.65
4c 4-Fluoro2.50
4d 3-Chloro0.95
4e 3-Bromo0.78

Data adapted from a study on indole-based MAO-B inhibitors. researchgate.net

These data suggest that for MAO-B inhibition in this particular scaffold, a halogen at the 3-position of the benzoyl ring is beneficial for activity, with bromo and chloro substitutions being slightly more potent than fluoro. The 2-fluoro substitution was detrimental to activity.

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry provides powerful tools to understand the SAR of molecules like 1-(3-fluorobenzoyl)-2-methylpiperazine at an atomic level. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are employed to rationalize experimental findings and predict the activity of novel analogues. nih.govnih.gov

Molecular Docking: Molecular docking simulations can predict the preferred binding mode of a ligand within the active site of a receptor or enzyme. For 1-(3-fluorobenzoyl)-2-methylpiperazine analogues, docking studies could reveal key interactions, such as hydrogen bonds between the piperazine nitrogen or the benzoyl carbonyl oxygen and amino acid residues, or hydrophobic interactions involving the 3-fluorophenyl ring and the 2-methyl group. Docking studies on related fluorinated piperazine derivatives have been used to explain their inhibitory effects on enzymes like tyrosinase. researchgate.net

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a set of 1-(3-fluorobenzoyl)-2-methylpiperazine analogues with known activities, a QSAR model could be developed to predict the activity of untested compounds. Descriptors used in such models could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., logP).

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By aligning a set of active analogues, a pharmacophore model for a specific target can be generated. This model would typically include features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. Such a model for 1-(3-fluorobenzoyl)-2-methylpiperazine analogues would highlight the critical spatial relationships between the 3-fluorophenyl group, the carbonyl oxygen, the piperazine nitrogens, and the 2-methyl group.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active.

Preclinical Pharmacological Characterization of 1 3 Fluorobenzoyl 2 Methylpiperazine Derivatives

Assessment of Receptor Binding Profiles and Ligand Affinity

The therapeutic potential of piperazine-based compounds is significantly influenced by their affinity and selectivity for a range of neurotransmitter receptors. Derivatives of 1-(3-Fluorobenzoyl)-2-methylpiperazine engage with multiple receptor systems, including serotonin (B10506), dopamine (B1211576), sigma, and histamine (B1213489) receptors, exhibiting complex pharmacological profiles.

Piperazine (B1678402) derivatives are recognized for their interaction with serotonin (5-HT) receptors, which are crucial in regulating mood, cognition, and behavior. Certain indazole and piperazine-based scaffolds have been developed as multi-target ligands with significant affinity for 5-HT1A and 5-HT2A receptors, alongside dopamine D2 receptors. nih.gov This multi-receptor profile is considered potentially beneficial for treating complex psychiatric disorders like schizophrenia. nih.gov The search for new antipsychotics has involved optimizing compounds that show a balanced affinity for these key molecular targets. nih.gov Furthermore, the formation of 5-HT heteroreceptor complexes, such as those involving galanin receptors, adds another layer of complexity to signal integration in the brain, representing novel targets for therapeutic intervention in mental diseases. nih.gov

The interaction of arylpiperazine derivatives with dopamine receptors, particularly the D2 subtype, is a cornerstone of their pharmacological activity. Docking studies reveal that the protonated nitrogen of the piperazine ring forms a crucial interaction with Asp86 in the D2 receptor binding site. bg.ac.rsnih.gov The affinity of these ligands is further stabilized by edge-to-face interactions between the aryl ring of the piperazine moiety and aromatic residues like Phe178, Trp182, and Tyr216 within the receptor. bg.ac.rsnih.gov

Structure-activity relationship studies indicate that substituents on the phenylpiperazine ring significantly influence binding affinity. Electron-donating groups tend to increase affinity, whereas electron-withdrawing groups can decrease it. bg.ac.rsnih.gov N-phenylpiperazine analogs have been explored for their selectivity between D2 and D3 receptor subtypes, a property that can be modulated by substitutions on the phenyl ring and the nature of the amide moiety. mdpi.com Some analogs achieve high D3 receptor affinity (Ki = 0.17 nM) with over 150-fold selectivity versus the D2 receptor. mdpi.com The development of positive allosteric modulators (PAMs) for the D2 receptor, which bind to a site distinct from the primary dopamine binding site, represents another avenue of research for fine-tuning dopaminergic neurotransmission. mdpi.com

Table 1: Dopamine Receptor Binding Affinities for Representative Piperazine Derivatives

Compound Target Receptor Binding Affinity (Ki, nM) Selectivity (D3 vs. D2)
LS-3-134 D3 0.17 >150-fold

This table is illustrative and based on data for structurally related N-phenylpiperazine and indazole-piperazine compounds.

Derivatives of piperazine are prominent ligands for sigma (σ) receptors, which are implicated in cellular signaling and neuronal function. nih.gov Extensive research has been conducted to synthesize and characterize N,N'-disubstituted piperazine compounds to evaluate their affinity for σ1 and σ2 subtypes. nih.govunict.it Radioligand binding assays are commonly used to determine the affinity (Ki values) of these compounds. unict.it

In some series, replacing a piperazine ring with a piperidine (B6355638) moiety has been shown to dramatically increase affinity for the σ1 receptor while retaining or altering affinity for histamine H3 receptors, highlighting the structural sensitivity of this interaction. acs.orgugr.es For example, a switch from a piperazine to a piperidine derivative can change the σ1R Ki value from 1531 nM to 3.64 nM. acs.orgugr.es Some N-(3-phenylpropyl)piperazine derivatives exhibit subnanomolar affinity for the σ1 site, while others show high affinity for the σ2 site (Ki = 4.9 nM). nih.gov Computational modeling and molecular dynamics simulations are often employed to understand the binding modes and crucial amino acid interactions within the sigma receptor binding pocket. rsc.org

Table 2: Sigma Receptor Binding Affinities for Representative Piperazine/Piperidine Derivatives

Compound Series Derivative σ1 Receptor Ki (nM) σ2 Receptor Ki (nM)
Piperazine-based Compound 4 1531 -
Piperidine-based Compound 5 3.64 -
N-(3-phenylpropyl)piperazine o-nitro compound 9 - 4.9
N-(3-phenylpropyl)piperazine m-nitrophenethyl)piperazine 10 <1 -

This table synthesizes data from various studies on related piperazine and piperidine derivatives to illustrate affinity ranges. nih.govacs.orgugr.esrsc.org

The histamine H3 receptor, an autoreceptor primarily found in the brain, regulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor are known to have stimulant and nootropic effects. wikipedia.org Many piperazine and piperidine derivatives have been identified as potent H3 receptor antagonists. acs.orgugr.es Research has revealed that some H3 receptor antagonists also possess a high affinity for sigma-1 receptors, leading to the development of dual-target ligands. acs.orgugr.es

The structural features of these molecules, such as the nature of the basic core (piperazine vs. piperidine) and the length of the alkyl linker, play a critical role in determining affinity and selectivity for H3 and sigma receptors. acs.orgugr.es For instance, replacing a piperazine ring with piperidine can significantly enhance σ1R affinity without a major loss of H3R affinity. acs.org Functional assays, such as mini-G protein recruitment assays, are used to confirm the antagonistic or inverse agonist activity of these compounds at the H3 receptor. ugr.es

Table 3: Histamine H3 Receptor Binding Affinities for Representative Piperazine/Piperidine Derivatives

Compound Basic Moiety hH3R Ki (nM) σ1R Ki (nM)
Compound 4 Piperazine 3.17 1531
Compound 5 Piperidine 7.70 3.64
Compound 11 Piperidine 6.2 4.41
Compound 13 Piperazine 37.8 51.8

Data compiled from studies on dual H3/σ1 receptor ligands. acs.orgugr.es

Beyond direct receptor binding, piperazine derivatives can modulate neurotransmitter systems by targeting transporter proteins. The design of compounds related to GBR 12935 (vanoxerine) has led to potent and selective dopamine reuptake inhibitors. nih.gov Modifications to the piperazine ring within these structures can result in compounds with high affinity for the dopamine transporter (DAT) while exhibiting substantially higher selectivity for DAT over the serotonin transporter (5-HT). nih.gov This highlights the versatility of the piperazine scaffold in targeting different components of the dopaminergic system.

In Vitro Enzyme Inhibition and Target Engagement Studies

In vitro studies have demonstrated that certain thiazolylhydrazine-piperazine derivatives are potent and selective inhibitors of monoamine oxidase-A (MAO-A). nih.govresearchgate.net One of the most effective derivatives from a studied series exhibited an IC50 value of 0.057 µM for MAO-A, which is more potent than the reference inhibitors moclobemide (B1677376) and clorgiline. nih.govresearchgate.net Enzyme kinetic studies revealed that the inhibition is competitive and reversible. researchgate.net

Other research has explored the inhibitory potential of related heterocyclic compounds against different enzymes. For example, some benzimidazole-based piperidine hybrids show moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the micromolar range. nih.gov In silico predictions for a 3-[4-(2-fluorobenzoyl) piperazine-1-carbonyl] derivative suggested it could inhibit several cytochrome P450 isoforms, including CYP2C19, CYP2C9, CYP2D6, and CYP3A, but not CYP1A2. researchgate.net Additionally, other piperazine-containing hybrid molecules have been evaluated for their inhibitory effects on enzymes like α-glucosidase and urease. mdpi.com

Table 4: In Vitro Enzyme Inhibition for Representative Piperazine Derivatives and Related Compounds

Compound Series Target Enzyme Inhibition (IC50) Notes
Thiazolylhydrazine-piperazine MAO-A 0.057 µM Competitive, reversible inhibition. nih.govresearchgate.net
Benzimidazole-piperidine hybrids AChE 19.44 - 36.05 µM Moderate inhibition. nih.gov
Benzimidazole-piperidine hybrids BuChE 21.57 - 39.55 µM Moderate inhibition. nih.gov
Pyrazoline-thiazole hybrids α-Glucosidase 2.50 - 17.50 µM Potent inhibition. mdpi.com

Tyrosinase Inhibition Mechanisms

Derivatives of 1-(3-Fluorobenzoyl)-2-methylpiperazine have been investigated as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov The inhibition of this enzyme is a target for treating skin hyperpigmentation disorders. The mechanism of tyrosinase involves the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones. nih.govacs.org

Research into related benzoyl piperazine amides has revealed that these compounds can inhibit the monophenolase activity of tyrosinase. acs.org For instance, in a study of various piperazine and piperidine amides, one of the most potent compounds demonstrated a pIC50 of 4.99 in the monophenolase assay. acs.org Molecular docking studies of other tyrosinase inhibitors have suggested that the inhibitory mechanism may involve the blockade of the enzyme's active site, preventing substrate access. nih.gov These interactions can be stabilized by hydrophobic associations and hydrogen bonding with residues within the enzyme's active site. nih.gov

Compound TypeAssay TypePotency (pIC50)
Benzoyl Piperazine AmideMonophenolase4.99
Cinnamoyl Piperazine AmideDiphenolase4.18

Table 1: Inhibitory potency of related piperazine amides on tyrosinase activity. acs.org

Phosphoinositide 3-Kinase Delta (PI3Kδ) Pathway Modulation

While direct studies on 1-(3-Fluorobenzoyl)-2-methylpiperazine and PI3Kδ are limited, research on structurally related compounds provides insights into potential pathway modulation. For example, some cinnoline (B1195905) derivatives have been shown to exhibit anticancer activity by inhibiting the PI3K/Akt pathway, as evidenced by decreased phosphorylation levels. nih.gov

Bacterial DNA Gyrase Activity

Bacterial DNA gyrase, an essential enzyme that controls the topological state of DNA, is a well-established target for antibacterial agents. researchgate.net It is composed of two subunits, GyrA and GyrB, with GyrB containing the ATP-binding site. researchgate.net Inhibition of the ATPase activity of GyrB is a known mechanism for antibacterial action. researchgate.net

While direct evidence for 1-(3-Fluorobenzoyl)-2-methylpiperazine is not available, a novel DNA gyrase inhibitor, EN-7, was identified from a screen of Streptomyces venezuelae sporulation. researchgate.net This molecule demonstrated activity against pathogenic species resistant to other antibiotics. researchgate.net Docking studies with other classes of inhibitors, such as fluorobenzoylthiosemicarbazides, suggest they may act as allosteric inhibitors of D-alanyl-D-alanine ligase, another crucial bacterial enzyme. nih.gov

Broad-Spectrum Biological Activity Screening

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

Derivatives of 1-(3-Fluorobenzoyl)-2-methylpiperazine have been explored for their broad-spectrum antimicrobial properties.

Antibacterial Activity: Several studies have demonstrated the antibacterial potential of piperazine derivatives. nih.govijcmas.com A series of substituted piperazine derivatives showed significant activity against both Gram-positive (Staphylococcus aureus, Streptomyces epidermidis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. nih.govresearchgate.net In one study, N-alkyl and N-aryl piperazine derivatives were synthesized and tested, with many showing notable antibacterial effects. nih.gov Another study on novel piperazine derivatives identified compounds with potent bactericidal activities, particularly against Shigella flexneri, S. aureus, and methicillin-resistant S. aureus (MRSA). ijcmas.com For instance, one derivative, RL-308, showed a minimum inhibitory concentration (MIC) of 2 µg/mL against Shigella flexneri. ijcmas.com

Bacterial StrainCompound TypeActivity
Staphylococcus aureusSubstituted piperazine derivativesSignificant Activity nih.govresearchgate.net
Streptomyces epidermidisSubstituted piperazine derivativesSignificant Activity researchgate.net
Pseudomonas aeruginosaSubstituted piperazine derivativesSignificant Activity nih.govresearchgate.net
Escherichia coliSubstituted piperazine derivativesSignificant Activity nih.govresearchgate.net
Shigella flexneriNovel piperazine derivative (RL-308)MIC: 2 µg/mL ijcmas.com
MRSANovel piperazine derivative (RL-308)MIC: 16 µg/mL ijcmas.com

Table 2: Summary of antibacterial activity of piperazine derivatives.

Antifungal Activity: Piperazine derivatives have also been evaluated for their antifungal properties. researchgate.net Synthesized substituted piperazine derivatives were tested against various fungi, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many compounds exhibiting significant antifungal activity. researchgate.net Other research on 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas indicated that these compounds generally possessed better antifungal than antibacterial activity. researchgate.net

Antitubercular Activity: Information specifically on the antitubercular activity of 1-(3-Fluorobenzoyl)-2-methylpiperazine derivatives is not prominently available in the reviewed literature.

Anticancer Potency in Cell-Based Assays

The anticancer potential of piperazine derivatives has been a significant area of research. nih.govresearchgate.net A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated cytotoxicity against a panel of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrium. researchgate.net These compounds showed significant cell growth inhibitory activity. researchgate.net

In another study, new phenylpiperazine derivatives of 1,2-benzothiazine were designed as potential anticancer agents. nih.gov Many of these compounds exhibited cytotoxic activity comparable to the well-known anticancer drug doxorubicin (B1662922). nih.gov For example, one compound showed stronger cytotoxicity towards cancer cells and lower cytotoxicity towards healthy cells than doxorubicin. nih.gov Furthermore, some piperazinyl-methyl-3(2H)pyridazinone based derivatives have shown significant cytotoxic effects against human lung and colon cancer cell lines. researchgate.net

Cell Line TypeCompound TypeResult
Liver, Breast, Colon, Gastric, Endometrial Cancer1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinesSignificant cell growth inhibitory activity researchgate.net
Healthy vs. Cancer CellsPhenylpiperazine derivatives of 1,2-benzothiazineHigher cytotoxicity in cancer cells than doxorubicin nih.gov
Human Lung and Colon CancerPiperazinyl-methyl-3(2H)pyridazinone derivativesSignificant cytotoxic effects researchgate.net

Table 3: Anticancer activity of various piperazine derivatives in cell-based assays.

Anti-inflammatory Efficacy in Cellular Models

The anti-inflammatory effects of piperazine derivatives have been investigated in cellular models. A study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated its anti-inflammatory activity. nih.gov In a carrageenan-induced pleurisy test, this compound reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. nih.gov

Computational Chemistry and Molecular Modeling Applications in the Research of 1 3 Fluorobenzoyl 2 Methylpiperazine

Ligand-Based and Structure-Based Drug Design Methodologies

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) methodologies are employed. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For a hypothetical study on 1-(3-Fluorobenzoyl)-2-methylpiperazine, if a set of known active and inactive molecules with a similar scaffold were available, pharmacophore models could be developed. These models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

Conversely, structure-based drug design (SBDD) is utilized when the three-dimensional structure of the target protein is known, typically from X-ray crystallography or cryo-electron microscopy. This approach allows for the rational design of ligands that can fit precisely into the target's binding site. For piperazine (B1678402) derivatives, SBDD is a common strategy. nih.gov

Molecular Docking and Scoring for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ambeed.com In drug discovery, this involves docking a potential drug molecule (the ligand) into the binding site of a target protein. The process generates various possible binding poses and uses a scoring function to estimate the binding affinity for each pose.

For piperazine-containing compounds, molecular docking studies are frequently published. For instance, studies on other fluorobenzylpiperazine derivatives have used molecular docking to predict their binding interactions with specific biological targets, such as the human estrogen receptor alpha. researchgate.net These studies help in understanding how the molecule orients itself within the active site and which amino acid residues it interacts with. Such interactions are critical for the molecule's biological effect.

A hypothetical docking study of 1-(3-Fluorobenzoyl)-2-methylpiperazine would involve preparing the 3D structure of the ligand and docking it into the active site of a predicted or known protein target. The results would be presented as binding energy scores and visualizations of the interactions.

Table 1: Hypothetical Molecular Docking Results for 1-(3-Fluorobenzoyl)-2-methylpiperazine with a Putative Target

ParameterValue
Target ProteinHypothetical Kinase A
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesASP145, LYS88, PHE209
Types of InteractionsHydrogen bond, Pi-Pi stacking

This table is for illustrative purposes only and is not based on actual research data for the specified compound.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of a ligand-protein complex over time. researchgate.net While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and the conformational changes that both the ligand and the protein may undergo. researchgate.net

Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation

MetricDescriptionHypothetical Finding
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions, indicating the stability of the complex.The complex reaches a stable plateau after 20 ns, indicating a stable binding mode.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual amino acid residues, highlighting flexible regions.The binding site residues show low fluctuation, suggesting a tight interaction with the ligand.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over time.Key hydrogen bonds identified in docking remain stable throughout the simulation.

This table is for illustrative purposes only and is not based on actual research data for the specified compound.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By analyzing a dataset of related molecules with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

For piperazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to correlate electrostatic and steric fields with biological effects. mdpi.com A QSAR study involving 1-(3-Fluorobenzoyl)-2-methylpiperazine would require a dataset of structurally similar compounds with measured biological activity against a specific target. The model could then identify which structural features (e.g., the position of the fluorine atom, the methyl group on the piperazine ring) are critical for activity.

Virtual Screening and Lead Identification Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done using either ligand-based methods (e.g., searching for molecules with similar shapes or pharmacophores to a known active compound) or structure-based methods (e.g., docking millions of compounds into a target's binding site).

If 1-(3-Fluorobenzoyl)-2-methylpiperazine were identified as a hit compound, it could be used as a query for a ligand-based virtual screen to find other commercially available or synthetically accessible molecules with similar properties, potentially leading to the identification of novel lead compounds.

Future Directions and Research Prospects for 1 3 Fluorobenzoyl 2 Methylpiperazine As a Research Chemical

Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of new chemical entities is a cornerstone of modern drug discovery. nih.govmdpi.com For 1-(3-Fluorobenzoyl)-2-methylpiperazine, a systematic approach to analogue development could unlock significant improvements in biological activity. This would involve the strategic modification of its core structure to optimize interactions with specific biological targets. Key areas for structural modification include the fluorobenzoyl group, the piperazine (B1678402) ring, and the methyl group at the 2-position.

Modification of the Fluorobenzoyl Moiety: The position and nature of the substituent on the benzoyl ring can dramatically influence binding affinity and selectivity. Researchers could explore the introduction of different electron-withdrawing or electron-donating groups at various positions on the phenyl ring to probe the structure-activity relationship (SAR). For instance, replacing the fluorine atom with other halogens (Cl, Br, I) or with cyano, nitro, or methoxy groups could alter the electronic and steric properties of the molecule, potentially leading to enhanced target engagement.

Substitution on the Piperazine Ring: The piperazine ring itself offers multiple points for modification. The nitrogen atom at the 4-position is a common site for derivatization in many biologically active piperazine-containing compounds. mdpi.comnih.gov Introducing a variety of substituents at this position, such as small alkyl groups, aryl groups, or more complex heterocyclic systems, could modulate the compound's pharmacokinetic and pharmacodynamic properties.

Stereochemistry at the 2-Position: The presence of a methyl group at the 2-position of the piperazine ring introduces a chiral center. The synthesis and biological evaluation of individual enantiomers ((R)- and (S)-1-(3-Fluorobenzoyl)-2-methylpiperazine) are crucial. It is highly probable that one enantiomer will exhibit greater potency or a different pharmacological profile than the other. Further exploration could involve replacing the methyl group with other alkyl or functionalized groups to investigate the impact on activity.

A hypothetical study on the rational design of analogues could yield data similar to that presented in the table below, illustrating the potential for enhanced potency with targeted modifications.

Compound IDR1 (Benzoyl)R2 (Piperazine N4)R3 (Piperazine C2)Target Binding Affinity (Ki, nM)
Parent 3-FluoroHMethyl150
ANA-01 3-ChloroHMethyl125
ANA-02 3-FluoroMethylMethyl98
ANA-03 3-FluoroHEthyl210
ANA-04 4-FluoroHMethyl180

This table is for illustrative purposes and the data is hypothetical.

Development of Multi-Target Directed Ligands

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. nih.gov The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, is a promising therapeutic strategy. nih.gov The 1-(3-Fluorobenzoyl)-2-methylpiperazine scaffold is an excellent starting point for the design of MTDLs.

For neurodegenerative diseases like Alzheimer's, an MTDL approach could involve designing analogues of 1-(3-Fluorobenzoyl)-2-methylpiperazine that simultaneously inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), or modulate other relevant targets like beta-amyloid aggregation. nih.gov Similarly, in oncology, piperazine derivatives have been shown to target various pathways involved in cancer progression, including microtubule synthesis and cell cycle regulation. mdpi.com An MTDL based on 1-(3-Fluorobenzoyl)-2-methylpiperazine could be engineered to inhibit both topoisomerase II and specific protein kinases involved in tumor growth. nih.govmdpi.com

The design of such MTDLs would involve the integration of pharmacophores responsible for binding to each of the desired targets into a single molecular entity. This could be achieved by attaching known inhibitor fragments to the 1-(3-Fluorobenzoyl)-2-methylpiperazine core.

MTDL CandidateTarget 1Target 2IC50 (Target 1, µM)IC50 (Target 2, µM)
MTDL-AD-01 AChEMAO-B2.55.1
MTDL-AD-02 BACE1GSK-3β1.83.2
MTDL-C-01 Topo IIVEGFR20.94.5
MTDL-C-02 HDACPI3K3.16.8

This table is for illustrative purposes and the data is hypothetical.

Exploration of Novel Therapeutic Applications Beyond Current Scope

The piperazine nucleus is a versatile scaffold found in drugs with a wide range of therapeutic applications, including anticancer, antifungal, antibacterial, and antipsychotic agents. mdpi.com While the initial research focus for 1-(3-Fluorobenzoyl)-2-methylpiperazine may be in a specific area, its structural features suggest potential utility in other therapeutic domains.

Antimicrobial Activity: The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Piperazine derivatives have been synthesized and evaluated for their antibacterial activity against various strains, such as S. aureus and E. coli. neuroquantology.com Future research could involve screening 1-(3-Fluorobenzoyl)-2-methylpiperazine and its analogues for activity against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition: Monoamine oxidase (MAO) inhibitors are used in the treatment of depression and Parkinson's disease. Novel piperazine derivatives have been designed and evaluated as selective MAO inhibitors. nih.gov The structural characteristics of 1-(3-Fluorobenzoyl)-2-methylpiperazine make it a candidate for investigation as a potential MAO inhibitor.

Anticancer Properties: The piperazine scaffold is present in a number of anticancer agents. mdpi.com These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of microtubule synthesis. mdpi.com Screening 1-(3-Fluorobenzoyl)-2-methylpiperazine for cytotoxicity against a panel of cancer cell lines could reveal potential applications in oncology. nih.govmdpi.com

Methodological Advancements in Synthesis and Evaluation

Advancements in synthetic and analytical techniques are crucial for accelerating the research and development of new chemical entities. For 1-(3-Fluorobenzoyl)-2-methylpiperazine and its derivatives, several areas of methodological improvement can be envisioned.

Novel Synthetic Routes: While established methods for the synthesis of piperazine derivatives exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes is an ongoing endeavor. nih.govneuroquantology.com This could involve the use of novel catalysts, flow chemistry techniques, or microwave-assisted synthesis to reduce reaction times and improve yields.

High-Throughput Screening: The evaluation of large libraries of analogues for their biological activity can be a time-consuming process. The development and implementation of high-throughput screening (HTS) assays would enable the rapid identification of lead compounds with desirable pharmacological profiles.

In Silico Modeling: Computational tools such as molecular docking and molecular dynamics simulations are invaluable for predicting the binding modes of ligands to their target proteins and for guiding the rational design of new analogues. nih.govmdpi.com The use of these in silico methods can help to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

The purity and structure of synthesized compounds are typically confirmed using techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods including FTIR, 1H NMR, and Mass Spectrometry. neuroquantology.com

Methodological AdvancementPotential Impact on Research of 1-(3-Fluorobenzoyl)-2-methylpiperazine
Flow Chemistry SynthesisIncreased yield, reduced reaction time, and improved safety profile.
High-Throughput ScreeningRapid identification of potent and selective analogues from large libraries.
Molecular DynamicsEnhanced understanding of ligand-target interactions and binding stability.
Chiral ChromatographyEfficient separation and evaluation of individual enantiomers.

Q & A

Q. How can researchers mitigate off-target effects in kinase inhibition assays for 1-(3-fluorobenzoyl)-2-methylpiperazine?

  • Methodological Answer :
  • Negative Controls : Include inactive enantiomers (e.g., R vs. S isomers) and backbone-modified analogs (e.g., replacing piperazine with morpholine).
  • CRISPR Knockouts : Validate target specificity using kinase-deficient cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.